molecular formula C12H12F3N3O4 B1487330 Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate CAS No. 2204961-97-5

Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate

Cat. No.: B1487330
CAS No.: 2204961-97-5
M. Wt: 319.24 g/mol
InChI Key: CVCYOQLEAPVBCJ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-amino-4-methylpyridine-2-carboxylate with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate is unique due to its specific structural features and the presence of the trifluoroacetate group, which can influence its reactivity and biological activity. This makes it a valuable compound for further exploration in various fields of research.

Properties

IUPAC Name

ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.C2HF3O2/c1-3-15-10(14)8-5-4-6-13-7(2)11-12-9(8)13;3-2(4,5)1(6)7/h4-6H,3H2,1-2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCYOQLEAPVBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NN=C2C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate
Reactant of Route 2
Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate
Reactant of Route 3
Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate
Reactant of Route 4
Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate
Reactant of Route 5
Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate
Reactant of Route 6
Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate

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